7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride
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Overview
Description
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound belongs to the class of chromones, which are known for their fluorescence properties and are widely used in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride typically involves the reaction of 4-methylumbelliferone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various substituted chromones, amine derivatives, and quinones, which have their own unique properties and applications .
Scientific Research Applications
7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various analytical and diagnostic applications. The compound’s interaction with cellular components can also provide insights into cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromone derivatives such as:
- 4-Methylumbelliferone
- 7-Hydroxy-4-methylcoumarin
- 3-Amino-7-dimethylamino-2-methylphenazium hydrochloride .
Uniqueness
What sets 7-(Dimethylamino)-4-methyl-2H-chromen-2-one hydrochloride apart is its unique combination of fluorescence properties and chemical reactivity, making it a versatile tool in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining its structural integrity adds to its value in scientific studies .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11;/h4-7H,1-3H3;1H |
InChI Key |
WUIKCDAADCKNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C.Cl |
Origin of Product |
United States |
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